molecular formula C6H8O B088459 4-Methyl-4-penten-2-yn-1-ol CAS No. 10605-68-2

4-Methyl-4-penten-2-yn-1-ol

Cat. No.: B088459
CAS No.: 10605-68-2
M. Wt: 96.13 g/mol
InChI Key: JEHOGLRXCCPCJQ-UHFFFAOYSA-N
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Description

4-Methyl-4-penten-2-yn-1-ol is an organic compound with the molecular formula C6H8O. It is characterized by the presence of both an alkyne and an alcohol functional group. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-4-penten-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of formaldehyde with 2-methyl-1-buten-3-yne in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-penten-2-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-4-penten-2-yn-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-4-penten-2-yn-1-ol involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic structures. The hydroxyl group can engage in hydrogen bonding and nucleophilic attacks. These interactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4-penten-2-yn-1-ol is unique due to the presence of both an alkyne and an alcohol group, along with a methyl group at the fourth position. This combination of functional groups imparts distinct reactivity and versatility, making it a valuable compound in various chemical transformations .

Properties

IUPAC Name

4-methylpent-4-en-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-6(2)4-3-5-7/h7H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHOGLRXCCPCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447078
Record name 4-methyl-4-penten-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10605-68-2
Record name 4-methyl-4-penten-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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